molecular formula C16H13NO2 B15066081 4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid CAS No. 62333-68-0

4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid

Cat. No.: B15066081
CAS No.: 62333-68-0
M. Wt: 251.28 g/mol
InChI Key: FPCUEVHRKPNNRV-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid is an organic compound with the molecular formula C16H13NO2 and a molecular weight of 251.27 g/mol It belongs to the class of aromatic compounds and is characterized by the presence of a benzoic acid moiety attached to a dihydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid typically involves the reaction of 3,4-dihydroisoquinoline with a benzoic acid derivative. One common method involves the reaction of 3,4-dihydroisoquinoline with 4-chlorobenzoic acid in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of aldo-keto reductase AKR1C3, an enzyme involved in steroid metabolism. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the dihydroisoquinoline moiety binds in an adjacent hydrophobic pocket, leading to inhibition of the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a benzoic acid and a dihydroisoquinoline moiety. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound in various research applications .

Properties

CAS No.

62333-68-0

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

4-(3,4-dihydroisoquinolin-1-yl)benzoic acid

InChI

InChI=1S/C16H13NO2/c18-16(19)13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-8H,9-10H2,(H,18,19)

InChI Key

FPCUEVHRKPNNRV-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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